molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

7-Bromobenzo[b]thiophene

Cat. No.: B074336
CAS No.: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Description

7-Bromobenzo[b]thiophene is a halogenated heterocyclic compound characterized by a fused benzene and thiophene ring system with a bromine atom at the 7-position. Its molecular formula is C₈H₅BrS, with a molecular weight of 213.09 g/mol (CAS: 5118-13-8) . This compound is synthesized via hydrolysis of ethyl this compound-2-carboxylate using lithium hydroxide in tetrahydrofuran (THF) and water . It serves as a key intermediate in medicinal chemistry and materials science, particularly in the development of tubulin polymerization inhibitors and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromobenzo[b]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.

    Coupling Reactions:

Scientific Research Applications

Synthetic Applications

7-Bromobenzo[b]thiophene serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

  • Metallation Reactions : It can undergo metallation to form organometallic derivatives, which are essential intermediates in organic synthesis.
  • Cross-Coupling Reactions : This compound is utilized in cross-coupling reactions to form complex structures, such as biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is used to synthesize conductive polymers and organic semiconductors:

  • Organic Light Emitting Diodes (OLEDs) : The compound has been investigated for its potential use in OLEDs due to its electronic properties.
  • Field-Effect Transistors (FETs) : Its derivatives have shown promise in the development of organic FETs, enhancing device performance and stability .

Medicinal Chemistry

The compound exhibits biological activity that makes it a candidate for drug development:

  • Anticancer Activity : Studies have indicated that derivatives of this compound possess anticancer properties, potentially acting through mechanisms that involve the inhibition of specific kinases .
  • CYP Enzyme Inhibition : It has been noted as a CYP1A2 and CYP2C19 inhibitor, which is valuable for understanding drug metabolism and interactions .

Case Study 1: Synthesis of Functionalized Thiophenes

In a study published in the Bulletin of the Chemical Society of Japan, researchers synthesized various thiophene derivatives using this compound as a precursor. The study highlighted the efficiency of metallation followed by cross-coupling to yield complex structures useful in material applications .

Case Study 2: Anticancer Activity Assessment

Research published in Pharmaceutical Sciences demonstrated the anticancer efficacy of a series of this compound derivatives. The study reported significant inhibition of cancer cell proliferation, suggesting potential therapeutic applications against certain cancer types .

Data Tables

Application AreaDetails
Organic SynthesisBuilding block for various organic compounds
Material ScienceUsed in OLEDs and organic semiconductors
Medicinal ChemistryPotential anticancer agent; CYP enzyme inhibitor

Mechanism of Action

The mechanism of action of 7-Bromobenzo[b]thiophene involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for certain biological targets . Additionally, its heterocyclic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzo[b]thiophene scaffold significantly influence electronic properties and reactivity. Below is a comparison with structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Effects
7-Bromobenzo[b]thiophene C₈H₅BrS 213.09 7-Br Electron-withdrawing Br enhances electrophilic substitution; used in OLEDs .
7-Methylbenzo[b]thiophene C₉H₈S 148.23 7-CH₃ Electron-donating CH₃ increases solubility in organic solvents; non-polar .
4-Bromo-7-methoxybenzo[b]thiophene C₉H₇BrOS 257.10 4-Br, 7-OCH₃ Methoxy group improves solubility; Br enables cross-coupling reactions .
7-Aminobenzo[b]thiophene C₈H₇NS 149.21 7-NH₂ Amino group facilitates hydrogen bonding; used in antimicrobial agents .

Key Observations :

  • Electron-withdrawing groups (e.g., Br) enhance reactivity in Suzuki-Miyaura couplings, making 7-bromo derivatives valuable in drug discovery .
  • Electron-donating groups (e.g., CH₃, OCH₃) improve solubility but reduce electrophilic reactivity .

Comparison of Yields :

Compound Synthesis Method Yield (%)
This compound Hydrolysis of ethyl ester >90
2,3-Disubstituted analogs Pd/Cu-catalyzed cross-coupling 85–95
7-Amino derivatives Oxime hydrolysis 70–80

Physicochemical Properties

  • Solubility: 7-Bromo derivatives are less polar than amino or methoxy analogs, limiting aqueous solubility but enhancing compatibility with organic matrices in OLEDs .
  • Thermal Stability : Bromine increases thermal stability (e.g., this compound-3-carboxylic acid, MP: >250°C) compared to methyl derivatives .

Biological Activity

7-Bromobenzo[b]thiophene (CAS Number: 1423-61-6) is a brominated derivative of benzo[b]thiophene, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C8_8H5_5BrS
  • Molecular Weight : 213.09 g/mol
  • Physical State : Liquid at room temperature
  • Purity : >98% (GC)

The biological activity of this compound is largely attributed to its structural features, specifically the presence of the bromine atom and the fused thiophene ring. These components enhance its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been investigated for:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
  • Anticancer Properties : Inducing apoptosis in cancer cells upon photoexcitation, suggesting a mechanism that may involve reactive oxygen species (ROS) generation .

Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases . The compound's ability to generate ROS upon UV exposure enhances its cytotoxic effects on tumor cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes key differences in their structures and biological activities:

Compound NameStructureKey FeaturesBiological Activity
This compound StructureBromine at position 7; fused thiophene ringAntimicrobial, anticancer
Methyl this compound-2-carboxylate StructureCarboxylate ester groupAnticancer, potential apoptosis inducer
5-Bromobenzo[b]thiophene StructureBromine at position 5; different reactivityLimited antibacterial activity

Case Studies and Research Findings

  • Synthesis and Evaluation : In one study, researchers synthesized a series of benzo[b]thiophene derivatives, including those based on this compound, and evaluated their antibacterial and anticancer activities. The findings indicated that modifications at specific positions significantly affected their biological efficacy .
  • Mechanistic Studies : Another investigation focused on understanding the interaction of this compound with cellular targets. It was found that the compound could inhibit key metabolic pathways in bacteria, leading to cell death .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics, making them suitable candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromobenzo[b]thiophene, and how can regioselectivity be optimized?

  • Methodological Answer : The AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes is a validated method for synthesizing brominated benzo[b]thiophenes. For this compound, regioselectivity can be enhanced by optimizing reaction temperature (typically 80–100°C) and solvent polarity. Polar aprotic solvents like DMF improve bromine incorporation at the 7-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns. The aromatic proton at the 7-position shows deshielding (~δ 7.8–8.2 ppm) due to bromine’s electronegativity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (227.12 g/mol for C9_9H6_6BrS) with isotopic peaks characteristic of bromine (1:1 ratio for 79^{79}Br/81^{81}Br).
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond distances. C–S bond lengths in benzo[b]thiophene derivatives average 1.71 Å, consistent with MP2/6-311G** computational models .

Q. How can researchers address solubility challenges in crystallizing this compound derivatives?

  • Methodological Answer : Slow evaporation from a 1:3 dichloromethane/hexane mixture at 4°C promotes single-crystal growth. For recalcitrant derivatives, vapor diffusion with toluene or THF improves lattice formation. Thermal stability assays (TGA/DSC) pre-screen solvents to avoid decomposition during crystallization .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the electronic properties of this compound in catalytic applications?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level reveal the sulfur atom in thiophene rings as an active site for oxygen reduction reactions (ORR). The bromine substituent lowers the LUMO energy (-1.8 eV), enhancing electron-accepting capacity. Charge distribution maps show bromine’s inductive effect stabilizes radical intermediates in cross-coupling reactions .

Q. What strategies resolve contradictory NMR data in substituted benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolves conformational exchange broadening in crowded spectra (e.g., methyl-substituted derivatives).
  • Isotopic Labeling : 13^{13}C-labeled analogs clarify ambiguous carbon environments.
  • Computational Validation : Compare experimental 1^1H chemical shifts with DFT-predicted values (MAE < 0.1 ppm) to assign signals .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling kinetics in this compound?

  • Methodological Answer : Bromine’s steric bulk slows transmetallation but enhances oxidative addition. Kinetic studies (monitored via GC-MS) show a 2.5x rate increase with Pd(PPh3_3)4_4 vs. Pd(OAc)2_2. Solvent effects: DME > toluene > THF for aryl boronic acid coupling partners. Post-reaction, column chromatography isolates biaryl products with >90% purity .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for this compound analogs?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.
  • Thermal History : Annealing samples at 50°C for 24 hours eliminates metastable polymorphs.
  • Interlab Comparison : Cross-validate with differential scanning calorimetry (DSC) to identify true melting endotherms .

Properties

IUPAC Name

7-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICDPBEDNMHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476429
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-61-6
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[b]thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromothiophenol (5 g) and 2-bromomethyl-1,3-dioxolane (2.98 mL) in N,N-dimethylformamide (50 mL) was added potassium carbonate (5.48 g) at room temperature, and the mixture was stirred overnight. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water, 1 mol/L sodium hydroxide aqueous solution, water and brine successively, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give (2-bromophenylthiomethyl)-1,3-dioxolane (7.25 g). To a mixture of poly phosphoric acid (20 g) and chlorobenzene (40 mL) was added a solution of (2-bromophenylthiomethyl)-1,3-dioxolene (7.25 g) in chlorobenzene (20 mL), and the mixture was refluxed for 8 hours. The reaction mixture was cooled to room temperature and supernatant solution was collected by decantation. Toluene was added to the residue, and the supernatant was collected by decantation after the mixture was stirred. The supernatant was combined and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the solution washed with a saturated sodium hydrogencarbonate aqueous solution, water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane) to give the title compound (2.27 g).
[Compound]
Name
poly phosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2-bromophenylthiomethyl)-1,3-dioxolene
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorobenzene (100 mL) and polyphosphoric acid (30.4 g, PPA) were combined and heated to reflux. The 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.7 g, 44.88 mmol, Scheme I, step A above) dissolved in chlorobenzene (20 mL) was added dropwise to the refluxing mixture over 20 minutes. The reaction was refluxed for 4 hours and then cooled. The solvent was decanted from the residue and toluene (2×50 mL) was added to the residue, stirred and decanted. The chlorobenzene/toluene extracts were concentrated under vacuum and the residue taken up in ethyl acetate and water. The organic phase was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to provide 7-bromobenzo(b)thiophene (8.91 g, 93%).
[Compound]
Name
polyphosphoric acid
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene is dissolved in chlorobenzene (50 mL) and the solution is heated to 70° C. PPA (10.5 mL) is then added carefully and the biphasic mixture is heated at 150° C. overnight. The resulting dark syrup is allowed to cool down and the supernatant solvent removed by pipette. Chlorobenzene (15 mL) is added to the residue and heated to 150° C. for 30 min. The solvent is removed again and the residue washed with small amounts of dichloromethane until the washings are clear. The organic fractions are combined and filtered through celite to afford a clear yellow solution. Concentration under vacuum followed by LC using cyclohexane as the eluent provided the title compound as a viscous colourless oil (1.21 g, 35%).
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

To a 500 ml 3-neck flask was weighed out 15 g of polyphosphoric acid (PPA) followed by chlorobenzene (250 ml). After the mixture was heated to reflux (2-bromo-phenylsulfanyl)-acetaldehyde dimethylacetal (8.0 g in 60 ml chlorobenzene, 28.9 mmol) was added dropwise over 2.5 h via addition funnel and refluxed for an additional 24 h. After the reaction cooled it was filtered through a silica plug and concentrated to 6.04 g amber colored oil. Further purification by column chromatography (100% hexanes) afforded 5.47 g (89%) product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 7.37 (1H, t, J=7.8 Hz), 7.63 (2H, m), 7.90 (1H, d, J=5.5 Hz), 7.94 (1H, d, J=7.9 Hz).
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Bromobenzo[b]thiophene
7-Bromobenzo[b]thiophene
7-Bromobenzo[b]thiophene
7-Bromobenzo[b]thiophene
7-Bromobenzo[b]thiophene
7-Bromobenzo[b]thiophene

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